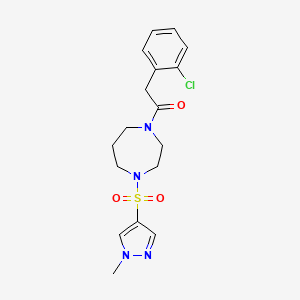

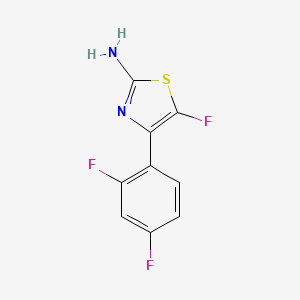

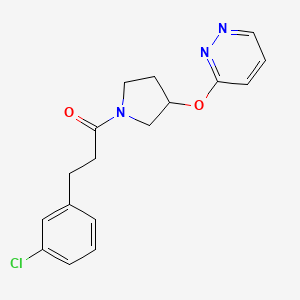

![molecular formula C7H11NO3S B2482912 Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]- CAS No. 1418199-72-0](/img/structure/B2482912.png)

Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclopentanecarbonitrile derivatives often involves stereoselective cycloaddition reactions. For instance, a [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitates the synthesis of cyclic sulfoximines, showcasing the importance of sulfone groups in mediating these reactions (Ye et al., 2014). Additionally, a four-component reaction involving N-sulfonylimines highlights another method for synthesizing complex nitrile compounds (Jin et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to cyclopentanecarbonitrile often features significant electron delocalization, affecting bond lengths and angles, especially involving sulfur and nitrogen atoms (Haas et al., 1996). This delocalization impacts the chemical reactivity and physical properties of these compounds.

Chemical Reactions and Properties

Cyclopentanecarbonitrile derivatives participate in various chemical reactions, including cycloadditions and acylations, which are key for synthesizing diverse organic molecules. For example, the destannylative acylation of a cyclopropane derivative provided a novel route to 3-acylfurans, illustrating the compound's versatility in organic synthesis (Pohmakotr & Takampon, 1996).

Scientific Research Applications

Chemical Production and Industrial Applications Cyclopentanecarbonitrile derivatives play a significant role in the production of cyclopentanone, an important fine chemical intermediate. Cyclopentanone is utilized in the manufacturing of spice-methyl dihydrojasmonate and serves as a solvent in the electronic industry. The N2O oxidation process, utilizing cyclopentene as the starting material, alongside esterification and ester-interchange indirect processes, has been highlighted for its practical feasibility, especially in contexts like China's petrochemical industry (Sinopec Shanghai, 2011).

Antioxidant Defense and Metabolic Regulation Methionine sulfoxide formation from methionine oxidation, which can involve derivatives of Cyclopentanecarbonitrile, is crucial for antioxidant defense and cellular metabolism regulation. The oxidation of methionine residues in proteins by reactive species serves a protective function against oxidative damage and supports the reversible regulation of protein biological activity, highlighting the compound's significance in biochemical pathways (Levine, Moskovitz, & Stadtman, 2000).

Gastrointestinal Health and Disease The metabolism of sulfur amino acids, including pathways involving methionine and its derivatives, in gastrointestinal tissues is linked to human health and diseases such as inflammatory bowel disease and colon carcinogenesis. The gastrointestinal tract's role in metabolizing dietary methionine to homocysteine and cysteine, with implications for inflammation and epithelial cell function, underscores the relevance of Cyclopentanecarbonitrile derivatives in nutritional and medical research (Burrin & Stoll, 2007).

Drug Delivery and Cardiovascular System Applications Certain derivatives of Cyclopentanecarbonitrile have been investigated for their potential in drug delivery systems targeting the cardiovascular system. These studies explore the formulation of nanoparticles and small organic compounds for treating cardiovascular diseases, highlighting the chemical's versatility and potential in therapeutic applications (Geldenhuys, Khayat, Yun, & Nayeem, 2017).

Mechanism of Action

Target of Action

Methanesulfonate esters, a class of compounds to which 3-cyanocyclopentyl methanesulfonate belongs, are known to be biological alkylating agents . They interact with various intracellular components, undergoing fission and reacting within the intracellular milieu .

Mode of Action

It’s structurally related to methanesulfonate esters, which are known to undergo fission at their alkyl-oxygen bonds and react within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

properties

IUPAC Name |

(3-cyanocyclopentyl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-12(9,10)11-7-3-2-6(4-7)5-8/h6-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROHJOPZLVFKCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCC(C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

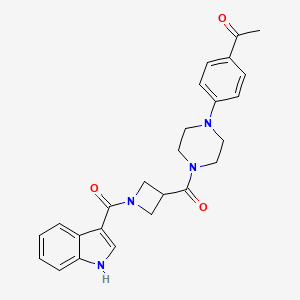

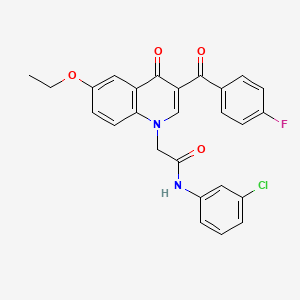

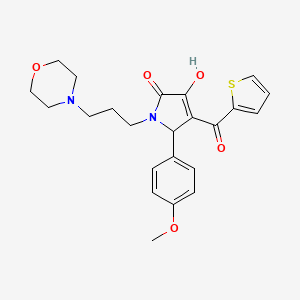

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)

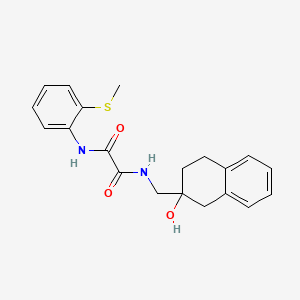

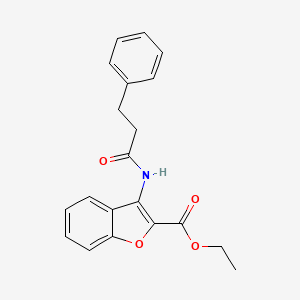

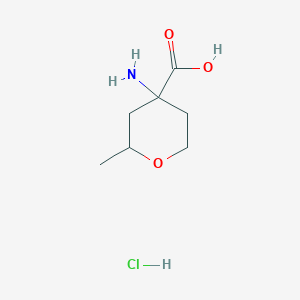

![N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2482835.png)

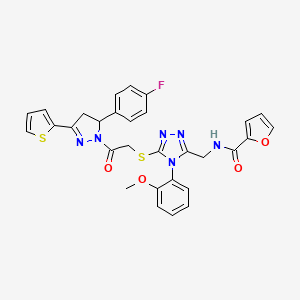

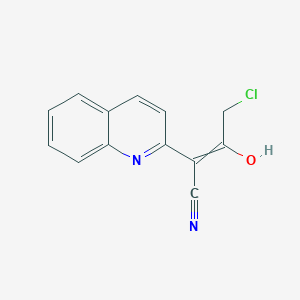

![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)